molecular formula C18H24F2N2O2 B6622946 5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide

5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide

Cat. No.: B6622946
M. Wt: 338.4 g/mol
InChI Key: GSIIVBLCWYPYDS-UHFFFAOYSA-N
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Description

5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide is a synthetic organic compound with a complex structure This compound is characterized by the presence of a piperidine ring, a difluorophenyl group, and a pentanamide chain

Properties

IUPAC Name

5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O2/c1-21-17(23)3-2-4-18(24)22-9-7-13(8-10-22)11-14-5-6-15(19)16(20)12-14/h5-6,12-13H,2-4,7-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIIVBLCWYPYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCC(=O)N1CCC(CC1)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction involving a suitable halide and a piperidine derivative.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using a difluorobenzene derivative and an appropriate catalyst.

    Formation of the Pentanamide Chain: The final step involves the formation of the pentanamide chain through an amide coupling reaction, using a carboxylic acid derivative and a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide
  • 5-[4-[(3,4-dichlorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide
  • 5-[4-[(3,4-dimethylphenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the difluorophenyl group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

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